3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one
Overview
Description
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one is a chemical compound with the CAS Number: 1184172-13-1 . It has a molecular weight of 129.09 and is also known as FHP. It belongs to the dihydropyridinone family.
Molecular Structure Analysis
The IUPAC name of this compound is 3-fluoro-5-hydroxy-4(1H)-pyridinone . The InChI code is 1S/C5H4FNO2/c6-3-1-7-2-4(8)5(3)9/h1,7H,2H2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Molecular Properties
3-Fluoro-4-hydroxyprolines : Testa et al. (2018) describe the synthesis of fluoro-hydroxyprolines, starting from 4-oxo-L-proline derivatives. These compounds, which include a fluorine atom and a hydroxyl group on a pyrrolidine ring, show altered molecular recognition by biological systems due to the presence of these functional groups. The study highlights the negligible effect of fluorination on the hydrogen bond donor capacity but significant impact on molecular pucker preference, which is crucial for targeted protein degradation applications (Testa et al., 2018).
Chemical Reactivity and Applications
Modular Synthesis of Pyridines : Song et al. (2016) report on the use of a fluoro-dicarbonyl compound in a one-pot reaction sequence to synthesize polysubstituted and fused pyridines. This methodology highlights the versatility of fluoro-containing reagents in constructing complex heterocyclic structures, potentially applicable to derivatives of 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one for various research and development purposes (Song et al., 2016).
Molecular Imaging and Probe Development
Fluorogenic Probes for Enzyme Activities : Yee et al. (2004) developed a fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases, featuring a ketone that, upon enzymatic reduction to an alcohol, exhibits high fluorescence. This approach of utilizing fluorogenic substrates for enzyme activity monitoring could be adapted for studies involving 3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one or its derivatives, offering insights into enzyme-substrate interactions and activity within biological systems (Yee et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-5-hydroxy-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO2/c6-3-1-7-2-4(8)5(3)9/h1-2,8H,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODWCLWXVKUZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-hydroxy-1,4-dihydropyridin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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